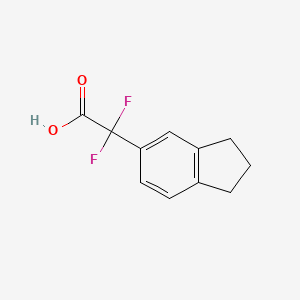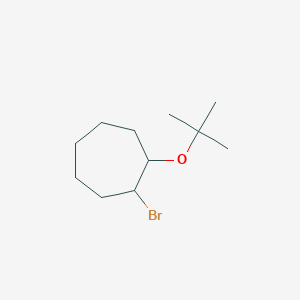
1-Bromo-2-(tert-butoxy)cycloheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-(tert-butoxy)cycloheptane is an organic compound with the molecular formula C₁₁H₂₁BrO. It is a derivative of cycloheptane, where a bromine atom and a tert-butoxy group are substituted at the first and second positions, respectively. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(tert-butoxy)cycloheptane can be synthesized through a multi-step process involving the bromination of cycloheptane followed by the introduction of the tert-butoxy group. The typical synthetic route involves:
Bromination: Cycloheptane is treated with bromine (Br₂) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to form 1-bromocycloheptane.
Substitution: The 1-bromocycloheptane is then reacted with tert-butyl alcohol (tert-BuOH) in the presence of a strong base like sodium hydride (NaH) to introduce the tert-butoxy group, yielding this compound.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-2-(tert-butoxy)cycloheptane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH⁻), alkoxide (RO⁻), or amines (RNH₂).
Elimination Reactions: Under strong basic conditions, the compound can undergo elimination to form cycloheptene derivatives.
Oxidation: The tert-butoxy group can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Major Products:
Nucleophilic Substitution: Formation of 2-(tert-butoxy)cycloheptanol or 2-(tert-butoxy)cycloheptylamine.
Elimination Reactions: Formation of 2-(tert-butoxy)cycloheptene.
Oxidation: Formation of 2-(tert-butoxy)cycloheptanone.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-(tert-butoxy)cycloheptane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to develop new pharmaceuticals by modifying its structure to enhance biological activity.
Material Science: It can be used in the synthesis of novel polymers and materials with unique properties.
Biological Studies: The compound can be used to study the effects of brominated and tert-butoxy substituted cycloalkanes on biological systems.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-(tert-butoxy)cycloheptane involves its reactivity towards nucleophiles and bases. The bromine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. The tert-butoxy group can stabilize carbocations formed during these reactions, influencing the reaction pathways and products.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-(tert-butoxy)cyclohexane: Similar structure but with a six-membered ring.
1-Bromo-2-(tert-butoxy)cyclooctane: Similar structure but with an eight-membered ring.
1-Bromo-2-(tert-butoxy)cyclopentane: Similar structure but with a five-membered ring.
Uniqueness: 1-Bromo-2-(tert-butoxy)cycloheptane is unique due to its seven-membered ring, which imparts different steric and electronic properties compared to its five, six, and eight-membered counterparts. The ring size affects the compound’s reactivity, stability, and the types of reactions it can undergo.
Eigenschaften
Molekularformel |
C11H21BrO |
|---|---|
Molekulargewicht |
249.19 g/mol |
IUPAC-Name |
1-bromo-2-[(2-methylpropan-2-yl)oxy]cycloheptane |
InChI |
InChI=1S/C11H21BrO/c1-11(2,3)13-10-8-6-4-5-7-9(10)12/h9-10H,4-8H2,1-3H3 |
InChI-Schlüssel |
NFFOFRBBOANCCX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1CCCCCC1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



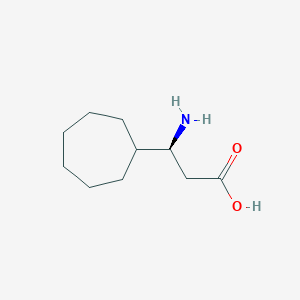
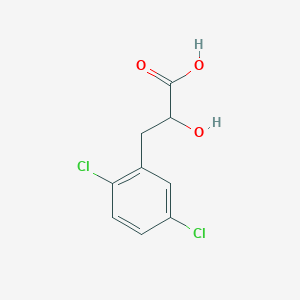

![Methyl 7-bromo-8-(cyclopent-1-en-1-yl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylate](/img/structure/B13326219.png)
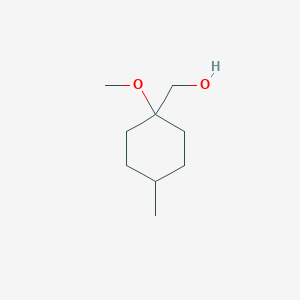

![4-Amino-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13326249.png)
![6-Bromo-2-ethoxy-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13326250.png)
![4-[(2-Methylbut-3-yn-2-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13326254.png)
![5-(Cyclopentylsulfanyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13326259.png)
![Methyl 3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B13326262.png)
![8-Amino-3-cyclopropylimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B13326267.png)
